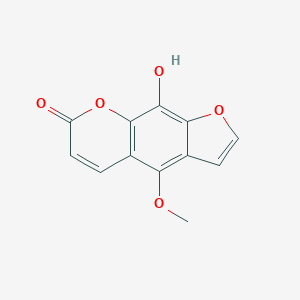

8-Hydroxybergapten

描述

8-羟基香豆素是一种天然存在的化合物,属于香豆素类。它是香豆素的羟基化衍生物,存在于多种植物中,特别是伞形科植物。 这种化合物因其潜在的生物活性而受到关注,包括抗皱和美白作用 .

准备方法

合成路线和反应条件

8-羟基香豆素可以通过香豆素的羟基化合成。 该过程涉及使用特定的酶,例如香豆素醇 5-O-甲基转移酶,它将香豆素醇转化为香豆素,然后羟基化生成 8-羟基香豆素 .

工业生产方法

8-羟基香豆素的工业生产通常涉及从天然来源提取,例如伞形科植物。 提取过程包括溶剂提取、纯化和结晶,以获得纯形式的化合物 .

化学反应分析

反应类型

8-羟基香豆素会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 它可以发生取代反应,尤其是在羟基处.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常涉及卤代烃等试剂.

形成的主要产物

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure :

- Chemical Formula : C₁₂H₈O₅

- Molecular Weight : 232.18 g/mol

- CAS Number : 1603-47-0

8-Hydroxybergapten is primarily recognized for its biological activities, including anti-wrinkle and skin-whitening effects. Its mechanisms of action include:

- Inhibition of Collagenase : This activity prevents collagen degradation, promoting skin elasticity and reducing wrinkles.

- Inhibition of Tyrosinase : By inhibiting this enzyme, this compound reduces melanin production, leading to skin whitening.

Chemistry

This compound serves as a precursor in the synthesis of various coumarin derivatives. Its hydroxylated structure allows for multiple chemical reactions, including oxidation and substitution, which are essential for developing new compounds with potential therapeutic effects.

Biology

Research indicates that this compound plays a role in plant defense mechanisms. It has been studied for its potential to protect plants against pathogens and herbivores.

Dermatology

The compound's applications in dermatology are particularly notable:

- Anti-Wrinkle Treatments : Clinical studies have demonstrated its effectiveness in reducing signs of aging by promoting collagen synthesis.

- Skin Whitening Products : Its ability to inhibit tyrosinase makes it a valuable ingredient in cosmetic formulations aimed at reducing hyperpigmentation.

Oncology

Recent studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Viability : Research involving MDA-MB-231 breast cancer cells showed significant reductions in cell viability through apoptosis induction.

- Photodynamic Therapy : The compound can form photoadducts with DNA when exposed to UV light, suggesting potential use in photodynamic therapy for treating skin cancers.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Antiviral Activity : It has been shown to inhibit viral replication pathways.

- Antibacterial and Antifungal Effects : The compound demonstrates effectiveness against various pathogens, indicating its potential use in treating infections.

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anti-Wrinkle | Collagenase inhibition | Reduced wrinkle depth |

| Skin Whitening | Tyrosinase inhibition | Decreased melanin production |

| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |

| Antimicrobial | Inhibition of microbial growth | Effective against bacteria and fungi |

Case Studies and Research Findings

- Skin Disorders : A clinical study involving patients with vitiligo indicated that treatment with this compound combined with UV exposure led to significant repigmentation.

- Cancer Research : A study reported that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction.

- Insecticidal Properties : Research demonstrated that this compound possesses insecticidal activity against agricultural pests, highlighting its potential utility in pest management.

作用机制

相似化合物的比较

类似化合物

香豆素: 8-羟基香豆素的前体,以其光敏特性而闻名。

异茴香素: 另一种香豆素衍生物,具有相似的生物活性。

补骨脂素: 一种用于皮肤病光疗的化合物.

独特性

8-羟基香豆素因其在抗皱和美白应用中的双重活性而独一无二。 它能够抑制胶原酶和酪氨酸酶,使其区别于其他类似化合物 .

生物活性

8-Hydroxybergapten is a naturally occurring compound classified as a furocoumarin, primarily derived from plants in the Apiaceae family. It is a hydroxylated derivative of bergapten, notable for its diverse biological activities, including potential applications in dermatology and oncology. This compound has gained attention for its anti-wrinkle and skin-whitening effects, as well as its role in phototherapy.

- Chemical Formula : C₁₂H₈O₅

- CAS Number : 1603-47-0

- Molecular Weight : 232.18 g/mol

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Anti-Wrinkle Activity : It inhibits collagenase, an enzyme responsible for collagen degradation, thereby promoting skin elasticity and reducing wrinkles .

- Skin Whitening : The compound inhibits tyrosinase activity, which is crucial in melanin production, leading to decreased pigmentation .

- Phototoxicity : It can form photoadducts with DNA when exposed to UV light, which may be utilized in photodynamic therapy (PDT) for treating various skin conditions and cancers .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been studied for its potential to inhibit the survival and migration of cancer cells, particularly in triple-negative breast cancer models .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, which include:

- Antiviral Activity : Inhibition of viral replication pathways.

- Antibacterial and Antifungal Effects : Effective against various pathogens, making it a candidate for treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Skin Disorders : In a clinical study involving patients with vitiligo, treatment with this compound showed promising results in repigmentation when combined with UV exposure .

- Cancer Research : A study indicated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction .

- Insecticidal Properties : Research has also shown that this compound possesses insecticidal activity against agricultural pests, highlighting its potential use in pest management .

Comparative Biological Activity Table

属性

IUPAC Name |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJHUMZXIJPVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166854 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1603-47-0 | |

| Record name | 8-Hydroxybergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxybergapten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222.5 - 223 °C | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-hydroxybergapten in the biosynthesis of isopimpinellin?

A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway. [] Research shows that this compound undergoes O-methylation by specific O-methyltransferases in plant cells, leading to the formation of isopimpinellin. [] While xanthotoxin is another precursor to isopimpinellin, studies suggest that the pathway via this compound might be preferred due to faster hydroxylation of xanthotoxin. []

Q2: Can this compound be produced through biotechnological means?

A2: Yes, this compound can be produced through the biotransformation of bergapten using genetically modified yeast. [] By introducing genes encoding cinnamate 4-hydroxylase (AdC4H) from Angelica dahurica and cytochrome P450 reductase (ATR1) from Arabidopsis thaliana into yeast cells, researchers successfully demonstrated the conversion of bergapten to this compound. []

Q3: What is the potential of this compound in skincare?

A3: this compound, found in Angelica dahurica root extract, has shown potential for skin-whitening applications. [] Traditional medicine utilizes Angelica dahurica for various purposes, and research suggests this compound may contribute to its skin-related benefits. [, ] Further research is needed to fully understand its mechanisms of action and efficacy in skincare formulations.

Q4: How does this compound interact with cytochrome P450 enzymes?

A4: this compound, along with other linear furanocoumarins, has demonstrated inhibitory effects on specific cytochrome P450 enzymes, particularly CYP3A4. [] This inhibition may have implications for drug metabolism, potentially leading to drug-drug interactions. Further investigation is necessary to determine the clinical significance of these interactions and potential strategies for mitigation.

Q5: Are there any known glucosides of this compound?

A5: Yes, researchers have identified 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten as a new coumarin glucoside isolated from Heracleum rapula roots. [] This finding suggests that plants may store or utilize this compound in this glycosylated form.

Q6: Does the methylation of this compound play a role in the biosynthesis of other coumarins?

A6: Yes, this compound is methylated by specific O-methyltransferases to produce isopimpinellin. [, ] In Cnidium monnieri, CmOMT1 and CmOMT2 catalyze this methylation step. [] These enzymes exhibit broad substrate specificity, suggesting their involvement in multi-step methylation processes within the linear furanocoumarin biosynthetic pathway. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。